

Technical Guide: Spectroscopic Data & Characterization of (S)-Azepan-2-ylmethanol Hydrochloride

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Compound of Interest

Compound Name: (S)-Azepan-2-ylmethanol
hydrochloride

Cat. No.: B13896741

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Executive Summary & Chemical Profile

(S)-Azepan-2-ylmethanol hydrochloride (also known as (S)-2-(hydroxymethyl)azepane HCl) is the seven-membered ring homologue of L-prolinol. It serves as a versatile chiral scaffold in drug discovery, particularly for introducing conformational flexibility compared to pyrrolidine or piperidine analogues. This guide provides a comprehensive breakdown of its spectroscopic signatures (NMR, IR, MS) to facilitate rigorous quality control and structural validation.

Chemical Identity

Property	Detail
IUPAC Name	(2S)-azepan-2-ylmethanol; hydrochloride
Common Name	(S)-Homoprolinol hydrochloride
CAS Number	66928-78-7 (Salt); 132686-98-3 (Free Base)
Molecular Formula	
Molecular Weight	165.66 g/mol (Salt); 129.20 g/mol (Base)
Chirality	(S)-Enantiomer (derived from L-Lysine or (S)-2-aminoadipic acid pathways)
Appearance	White to off-white hygroscopic solid

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation logic.

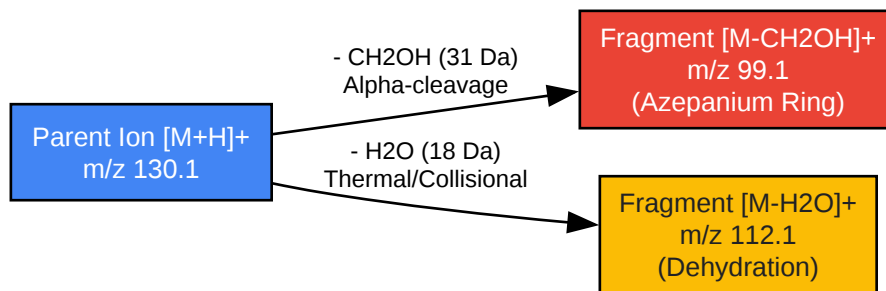
Ionization & Fragmentation Profile

- Method: Electrospray Ionization (ESI) in Positive Mode ().
- Solvent: Methanol/Water + 0.1% Formic Acid.

Ion Type	m/z (Observed)	Assignment	Mechanistic Insight
	130.1	Parent Ion	Protonation of the secondary amine.
	152.1	Sodium Adduct	Common in glass/solvent contaminants.
Fragment 1	99.1		Loss of hydroxymethyl group (primary cleavage).
Fragment 2	112.1		Dehydration (often low abundance in soft ionization).

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathway observed in MS/MS experiments.



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Figure 1: Proposed ESI-MS fragmentation pathway for (S)-Azepan-2-ylmethanol.

Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the strong hydrogen bonding network of the ammonium salt and the alcohol.

Key Functional Group Assignments (KBr Pellet / ATR)

Frequency ()	Intensity	Vibrational Mode	Structural Assignment
3250 – 3450	Broad, Strong		Alcohol O-H stretch (H-bonded).
2400 – 3000	Very Broad		Ammonium salt stretch (multiple bands, "salt broadness").
2850 – 2950	Medium		C-H stretching of the azepane ring.
1580 – 1610	Medium		N-H bending (scissoring) of secondary amine salt.
1050 – 1080	Strong		Primary alcohol C-O stretch.

Technical Note: The broad absorption between 2400-3000

is diagnostic of the amine hydrochloride. If the free base is analyzed, this band disappears, and a sharper N-H stretch appears ~3300

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural and stereochemical verification. Due to the hydrochloride salt form, Deuterium Oxide (

) or Methanol-

(

) are the preferred solvents to ensure solubility and prevent aggregation.

General Protocol[7]

- Sample Prep: Dissolve 5-10 mg of salt in 0.6 mL
- Reference: Calibrate to residual HDO (4.79 ppm) or internal TSP (0.00 ppm).
- pH Sensitivity: Chemical shifts of H-2 and H-7 are pH-dependent due to ammonium protonation/deprotonation equilibrium.

H NMR Data (Representative in , 400 MHz)

Note: Integration values assume 1H normalization for methine.

Shift (, ppm)	Mult.	Integ.	Assignment	Interpretation
3.85	dd	1H	-OH	Diastereotopic proton of hydroxymethyl group.
3.68	dd	1H	-OH	Diastereotopic proton of hydroxymethyl group.
3.45 – 3.55	m	1H	H-2	Methine proton alpha to N and .
3.20 – 3.35	m	2H	H-7	Methylene protons alpha to N (ring).
1.85 – 2.05	m	2H	H-3	Ring protons beta to N.
1.55 – 1.80	m	6H	H-4, H-5, H-6	Remaining ring methylene protons (overlap).

Stereochemical Marker: The coupling constants of the

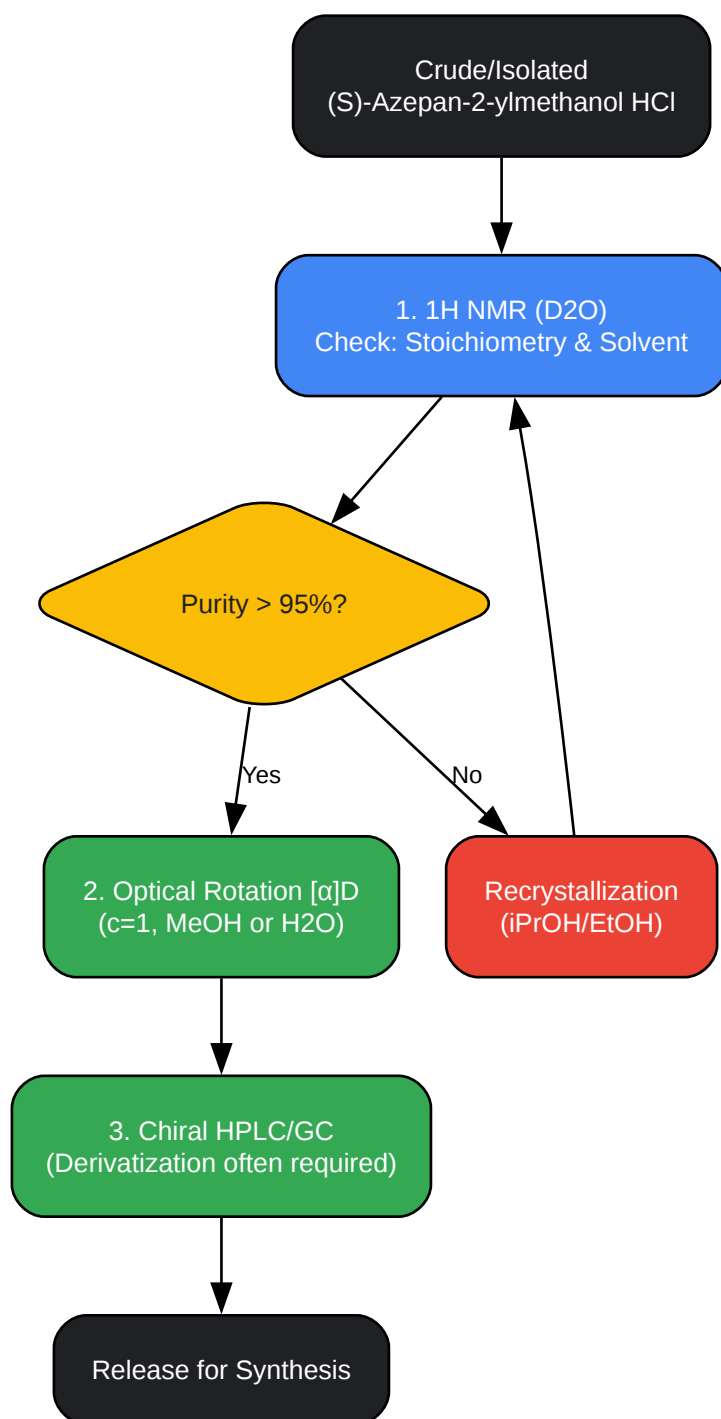
protons often show an ABX pattern with the H-2 methine, confirming the chiral center's rigidity.

C NMR Data (Representative in , 100 MHz)

Shift (, ppm)	Carbon Type	Assignment
63.5		C-2 (Chiral Center)
60.8		-OH (Exocyclic)
46.2		C-7 (Ring alpha-methylene)
29.5		C-3
26.1		C-6
25.4		C-5
23.8		C-4

Experimental Workflow: Purity & Identity Validation

To ensure the integrity of (S)-Azepan-2-ylmethanol HCl used in drug development, the following self-validating workflow is recommended.



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Figure 2: Analytical workflow for validating the identity and enantiomeric purity of the substrate.

Enantiomeric Purity Assessment

Direct chiral HPLC of the free amine can be difficult due to tailing.

- Recommended Protocol: Derivatization with Mosher's Acid Chloride or O,O'-Dibenzoyl-L-tartaric acid.
- NMR Shift Reagent: Use of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle alcohol) in (on the free base) can split the signals to determine ee% via NMR integration.

References

- Chemical Identity & Suppliers
 - Azepan-2-ylmethanol hydrochloride. Indagoo / CymitQuimica Product Catalog. [Link](#)
 - Azepan-2-carboxylic acid (Precursor). Sigma-Aldrich Product No. 5227-53-2. [Link](#)
- Synthetic Methodology (Analogous Ring Systems)
- Spectroscopic Standards
 - Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512-7515. (Standard for referencing D2O/MeOD spectra). [Link](#)
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